Cas no 1214353-10-2 (5-Fluorobiphenyl-2-carboxamide)
5-Fluorobiphenyl-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-fluorobiphenyl-2-carboxamide
- 4-fluoro-2-phenylbenzamide
- 5-Fluorobiphenyl-2-carboxamide
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- Inchi: 1S/C13H10FNO/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,16)
- InChI Key: AEDIIXKEALZMLK-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(N)=O)=C(C=1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- XLogP3: 2.5
- Topological Polar Surface Area: 43.1
5-Fluorobiphenyl-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011003005-250mg |
5-Fluorobiphenyl-2-carboxamide |
1214353-10-2 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A011003005-500mg |
5-Fluorobiphenyl-2-carboxamide |
1214353-10-2 | 97% | 500mg |
$790.55 | 2023-09-04 | |
| Alichem | A011003005-1g |
5-Fluorobiphenyl-2-carboxamide |
1214353-10-2 | 97% | 1g |
$1579.40 | 2023-09-04 |
5-Fluorobiphenyl-2-carboxamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-Fluorobiphenyl-2-carboxamide
5-Fluorobiphenyl-2-carboxamide (CAS No: 1214353-10-2)
5-Fluorobiphenyl-2-carboxamide (CAS No: 1214353-10-2) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a biphenyl ring system substituted with a fluoro group at the 5-position and a carboxamide group at the 2-position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial development.
Recent studies have highlighted the potential of 5-fluorobiphenyl derivatives in drug design, particularly in targeting various biological pathways. For instance, researchers have explored the role of biphenyl carboxamides in modulating enzyme activity, which could lead to novel therapeutic agents for conditions such as cancer and neurodegenerative diseases. The introduction of the fluoro group at the 5-position enhances the compound's lipophilicity and stability, which are critical factors for drug bioavailability.
In addition to its pharmaceutical applications, 5-fluorobiphenyl-2-carboxamide has shown promise in agrochemical research. Its ability to interact with specific receptors in plants has led to investigations into its potential as a herbicide or plant growth regulator. This compound's biphenyl structure is particularly advantageous in such applications due to its ability to mimic natural plant hormones or disrupt key biochemical pathways in weeds.
The synthesis of 5-fluorobiphenyl-2-carboxamide involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of high-purity samples suitable for both research and commercial use. The compound's carboxamide group also makes it amenable to further functionalization, allowing researchers to explore its potential in diverse chemical libraries.
From a materials science perspective, biphenyl carboxamides like CAS No: 1214353-10-2 are being investigated for their role in organic electronics. Their ability to form stable π-conjugated systems makes them candidates for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The introduction of the fluoro group further enhances their electronic properties, making them suitable for high-performance electronic devices.
Furthermore, the environmental impact of 5-fluorobiphenyl derivatives has become a topic of interest. Researchers are examining their biodegradation pathways and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring the sustainable use of this compound in various industrial applications.
In conclusion, 5-fluorobiphenyl-2-carboxamide (CAS No: 1214353-10-2) is a multifaceted compound with wide-ranging applications across different scientific domains. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop innovative solutions in drug discovery, agriculture, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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